methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate
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Overview
Description
- It contains a sulfur atom, an oxa (oxygen) bridge, and a nitrogen-containing heterocycle.
- The compound’s systematic name reflects its intricate arrangement of atoms and functional groups.
Methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate: is a complex organic compound with a tricyclic structure.
Preparation Methods
- An efficient, environmentally benign synthetic route involves a transition-metal-free, tandem C–N, C–O bond formation reaction.
- Starting materials include renewable levulinic acid (a keto acid) and variously substituted o-aminobenzyl alcohols.
- The reaction occurs in toluene at room temperature, using triethylamine as a base.
- Excellent yields of the tricyclic compound are obtained .
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include methyl chloroformate and o-aminobenzyl alcohols.
- Major products formed depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists exploring novel reactions.
Biology: It could serve as a scaffold for drug development due to its complex arrangement of functional groups.
Medicine: Research may focus on its potential as an antiviral, antibacterial, or anticancer agent.
Industry: Applications in materials science or catalysis could arise from its tricyclic framework.
Mechanism of Action
- The compound’s mechanism of action remains an area of investigation.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- Similar compounds include other tricyclic structures with sulfur, oxygen, and nitrogen atoms.
- Highlighting its uniqueness requires a detailed comparison with specific analogs.
Properties
Molecular Formula |
C21H22N2O4S2 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate |
InChI |
InChI=1S/C21H22N2O4S2/c1-12-7-5-6-8-14(12)23-19(25)17-13-9-21(2,3)27-10-15(13)29-18(17)22-20(23)28-11-16(24)26-4/h5-8H,9-11H2,1-4H3 |
InChI Key |
SRNATPLVDXWUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)OC)SC4=C3CC(OC4)(C)C |
Origin of Product |
United States |
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